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molecular formula C9H9N3O2 B3354372 Ethyl imidazo[1,2-c]pyrimidine-7-carboxylate CAS No. 588720-90-5

Ethyl imidazo[1,2-c]pyrimidine-7-carboxylate

Cat. No. B3354372
M. Wt: 191.19 g/mol
InChI Key: SQIRHHKBVBGKOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06858613B2

Procedure details

To a suspension of imidazole-2-carboxaldehyde (2.3 g, 23.4 mmol) in 50 mL dioxane is added to ethyl isocyanoacetate (2.9 g, 25.8 mmol) and DBU (3.9 g, 25.8 mmol). After stirring at RT for 5 days, the reaction is neutralized with 10% AcOH. The solvent is removed in vacuo. The residue is taken up in EtOAc/H2O, the aqueous layer is extracted with CHCl3, dried (MgSO4), filtered and concentrated. The residue is purified by chromatography (Biotage 40M, eluting with 5% MeOH/EtOAc). Ethyl imidazo[1,2-c]pyrimidine-7-carboxylate is obtained (1.4 g, 32%) as an off-white solid. 1H NMR (400 MHz, CDCl3) δ9.14, 8.43, 7.88, 7.81, 4.54-4.48, 1.49-1.44.
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.9 g
Type
reactant
Reaction Step Two
Name
Quantity
3.9 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]1[CH:5]=[CH:4][N:3]=[C:2]1[CH:6]=O.[N+:8]([CH2:10][C:11]([O:13][CH2:14][CH3:15])=[O:12])#[C-:9].C1CCN2C(=NCCC2)CC1.CC(O)=O>O1CCOCC1>[N:3]1[CH:4]=[CH:5][N:1]2[C:2]=1[CH:6]=[C:10]([C:11]([O:13][CH2:14][CH3:15])=[O:12])[N:8]=[CH:9]2

Inputs

Step One
Name
Quantity
2.3 g
Type
reactant
Smiles
N1C(=NC=C1)C=O
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
2.9 g
Type
reactant
Smiles
[N+](#[C-])CC(=O)OCC
Name
Quantity
3.9 g
Type
reactant
Smiles
C1CCC2=NCCCN2CC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at RT for 5 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent is removed in vacuo
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer is extracted with CHCl3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue is purified by chromatography (Biotage 40M, eluting with 5% MeOH/EtOAc)

Outcomes

Product
Details
Reaction Time
5 d
Name
Type
product
Smiles
N=1C=CN2C=NC(=CC21)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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